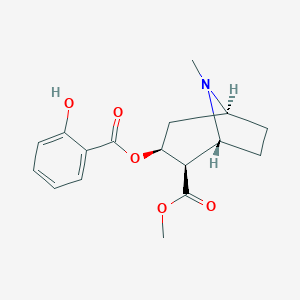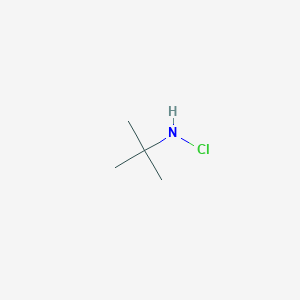
Tauroquenodesoxicolato de sodio
Descripción general
Descripción
Sodium taurochenodeoxycholate is a bile acid salt that plays a significant role in the digestion and absorption of fats and fat-soluble vitamins in the small intestine. It is one of the primary bile acids produced in the liver and is involved in various metabolic processes, including cholesterol metabolism and bile flow regulation.
Synthesis Analysis
While the provided papers do not directly describe the synthesis of sodium taurochenodeoxycholate, they do mention the synthesis of a related bile acid, taurohyodeoxycholic acid . This synthesis involves aminolysis of sodium taurine with a mixed anhydride derived from hyodeoxycholic acid, suggesting that a similar approach could potentially be used for synthesizing sodium taurochenodeoxycholate.
Molecular Structure Analysis
The molecular structure of sodium taurochenodeoxycholate is not directly discussed in the provided papers. However, the crystal structure of a related compound, sodium taurodeoxycholate monohydrate, has been studied, revealing a trigonal space group and a helical arrangement of molecules . This information could provide insights into the molecular structure of sodium taurochenodeoxycholate, as both compounds share similar structural features.
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions involving sodium taurochenodeoxycholate. However, they do discuss the metabolism of related bile acids, such as the conversion of sodium taurolithocholate to taurochenodeoxycholate in hamsters . This indicates that sodium taurochenodeoxycholate can be involved in metabolic pathways and may undergo transformations within biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of sodium taurochenodeoxycholate are indirectly mentioned through its effects on biological systems. For instance, sodium taurochenodeoxycholate has been shown to decrease acidic steroid synthesis, cholesterol turnover, and cholesterol balance in rats . Additionally, its presence in the diet does not influence cholesterol absorption, unlike sodium taurocholate . These effects suggest that sodium taurochenodeoxycholate has distinct physical and chemical properties that influence its biological activity.
Relevant Case Studies
Several studies have investigated the effects of sodium taurochenodeoxycholate on biological systems. For example, its impact on bile flow and bile acid excretion has been examined, with findings indicating that it can prevent cholestasis when administered with primary bile salts . Another study found that feeding sodium taurochenodeoxycholate to rats led to a decrease in acidic steroid synthesis and cholesterol balance . These case studies highlight the physiological relevance of sodium taurochenodeoxycholate and its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Solubilización de lípidos y proteínas
El tauroquenodesoxicolato de sodio es un detergente iónico utilizado para solubilizar lípidos y proteínas . Esta propiedad lo hace útil en diversas aplicaciones de investigación bioquímica donde se requiere la solubilización de lípidos o proteínas.
Investigación de ácidos biliares
Como ácido biliar, el this compound se utiliza en estudios relacionados con el metabolismo de los ácidos biliares . Por ejemplo, se ha utilizado en estudios de metabolismo de esteroles utilizando una combinación de procedimientos isotópicos y cromatográficos .
Regulación de la glucosa
La investigación ha utilizado this compound para evaluar si las células β pancreáticas contribuyen a la regulación de la glucosa dependiente de los ácidos biliares . Esta investigación es crucial para comprender el papel de los ácidos biliares en el metabolismo de la glucosa y podría tener implicaciones para el tratamiento de la diabetes.
Regulación de retroalimentación de Ntcp
El this compound se ha utilizado en estudios que investigan la regulación de retroalimentación a corto plazo del polipéptido de cotransporte de taurocolato de sodio (Ntcp) por las sales biliares in vivo . Ntcp es un transportador clave en el hígado responsable de la captación de ácidos biliares de la sangre. Comprender su regulación podría proporcionar información sobre la función y las enfermedades hepáticas.
Investigación de colestasis
El this compound se ha utilizado en investigaciones que investigan su efecto sobre la colestasis inducida por estradiol-17β-D-glucurónido (E-17G) en ratas hembra . La colestasis es una condición en la que la bilis no puede fluir del hígado al duodeno. Los efectos anticolestáticos del this compound podrían conducir potencialmente a nuevos tratamientos para esta condición.
Detergente en aplicaciones bioquímicas
Debido a sus propiedades como detergente aniónico, el this compound se puede utilizar en diversas aplicaciones bioquímicas<a aria-label="1: " data-citationid="85ef87ff-6567-ac9c-f49c-8bada747ae5f-34" h="ID=SERP,5015.1" href="https://www.sigmaaldrich.com/US/en/product/sigma/t6260
Mecanismo De Acción
Target of Action
Sodium taurochenodeoxycholate is a bile acid that is normally produced in the liver . Its primary targets are lipids such as cholesterol in the bile . As a medication, it reduces cholesterol formation in the liver .
Mode of Action
Chenodeoxycholic acid, a primary bile acid in the liver, combines with taurine to form the bile acid taurochenodeoxycholic acid . In the bile, taurochenodeoxycholic acid is either a sodium (most) or potassium salt . It acts as a detergent to solubilize fats in the small intestine and is itself absorbed by active transport in the terminal ileum .
Biochemical Pathways
The neurodegenerative process is mediated by numerous metabolic pathways, most of which lead to apoptosis . Hydrophilic bile acids, particularly tauroursodeoxycholic acid (TUDCA), have shown important anti-apoptotic and neuroprotective activities .
Pharmacokinetics
It is known that it is absorbed by active transport in the terminal ileum . More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
As a result of its action, sodium taurochenodeoxycholate reduces cholesterol formation in the liver, increases the volume of bile secretion from the liver, and increases bile discharge into the duodenum . It also has potential therapeutic benefits in various models of many diseases such as diabetes, obesity, and neurodegenerative diseases, mostly due to its cytoprotective effect .
Safety and Hazards
Direcciones Futuras
Sodium taurochenodeoxycholate has shown important anti-apoptotic and neuroprotective activities, with numerous experimental and clinical evidence suggesting their possible therapeutic use as disease-modifiers in neurodegenerative diseases . It is also being investigated for its role in inflammation and cancer therapy .
Propiedades
IUPAC Name |
sodium;2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO6S.Na/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29;/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);/q;+1/p-1/t16-,17+,18-,19-,20+,21+,22-,24+,25+,26-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPNVUSIMGAJFC-HLEJRKHJSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44NNaO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6009-98-9 | |
| Record name | 6009-98-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHENYL TAURINE SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2SD3PHQ3Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B162618.png)
![Ethyl 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B162620.png)



